molecular formula C12H12N2S B13144743 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione

3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione

Cat. No.: B13144743
M. Wt: 216.30 g/mol
InChI Key: HUFWHUAAOTUBSX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione is a heterocyclic compound belonging to the bipyridine family. Bipyridines are known for their extensive applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione, characterized by the presence of two pyridine rings and a thione group, makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione typically involves the coupling of pyridine derivatives. One common method is the reaction between 2,6-dichloropyridine and 2-bromo-6-methylpyridine in the presence of a catalyst. This reaction can be carried out under various conditions, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling .

Industrial Production Methods: Industrial production of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, along with advanced purification techniques, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione involves its interaction with metal ions to form coordination complexes. These complexes can exhibit various biological activities, including anticancer properties. The compound’s ability to bind to DNA and proteins, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis, is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other bipyridine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

3,6-dimethyl-1-pyridin-2-ylpyridine-2-thione

InChI

InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3

InChI Key

HUFWHUAAOTUBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N(C1=S)C2=CC=CC=N2)C

Origin of Product

United States

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